molecular formula C11H11Cl2NO3 B5646739 2',3'-DICHLOROGLUTARANILIC ACID

2',3'-DICHLOROGLUTARANILIC ACID

Cat. No.: B5646739
M. Wt: 276.11 g/mol
InChI Key: YUOWKBFPGBCBAU-UHFFFAOYSA-N
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Description

2’,3’-DICHLOROGLUTARANILIC ACID is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by the presence of two chlorine atoms attached to the glutaric acid moiety, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthetic routes for 2’,3’-DICHLOROGLUTARANILIC ACID typically involve the chlorination of glutaric acid derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane . Industrial production methods may involve large-scale chlorination processes with stringent control over temperature and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2’,3’-DICHLOROGLUTARANILIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2’,3’-DICHLOROGLUTARANILIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,3’-DICHLOROGLUTARANILIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can disrupt normal cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

2’,3’-DICHLOROGLUTARANILIC ACID can be compared with other similar compounds, such as:

  • 2’,4’-DICHLOROGLUTARANILIC ACID
  • 2’,5’-DICHLOROGLUTARANILIC ACID
  • 2’,3’-DICHLOROPHTHALANILIC ACID
  • 2’,3’-DICHLOROSUCCINANILIC ACID
  • 2’,3’-DICHLOROMALEANILIC ACID

These compounds share structural similarities but differ in the position and number of chlorine atoms, which can significantly influence their chemical properties and reactivity.

Properties

IUPAC Name

5-(2,3-dichloroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-7-3-1-4-8(11(7)13)14-9(15)5-2-6-10(16)17/h1,3-4H,2,5-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOWKBFPGBCBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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